molecular formula C17H16N4O4 B2866881 N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 330202-52-3

N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Katalognummer: B2866881
CAS-Nummer: 330202-52-3
Molekulargewicht: 340.339
InChI-Schlüssel: WGUNYQZWEYGYBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O4 and its molecular weight is 340.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

N-(4-methyl-3-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide and related compounds have been investigated for their potential in treating malaria. Werbel et al. (1986) synthesized a series of related compounds and found them to exhibit significant antimalarial potency against Plasmodium berghei in mice. These findings are encouraging for clinical trials in humans due to their excellent activity against resistant strains of parasites and potential for extended protection against infection after oral administration (Werbel et al., 1986).

Antibacterial and Antifungal Properties

Kumar et al. (2012) conducted research on derivatives of this compound and discovered notable antibacterial and antifungal activities. Particularly, compounds with specific substituents demonstrated significant activity against bacterial strains like E. coli, S. aureus, and fungal strains including C. albicans (Kumar et al., 2012).

Anticonvulsant Potential

In the realm of neuropharmacology, Ibrahim et al. (2013) synthesized novel derivatives of this compound to evaluate their anticonvulsant activity. Some synthesized compounds showed high anticonvulsant activities in experimental mice, highlighting the potential of these derivatives in treating seizures or epilepsy (Ibrahim et al., 2013).

Potential Against COVID-19 and Alzheimer's

A recent study by Missioui et al. (2022) investigated a new quinoxaline derivative for its potential against COVID-19 and Alzheimer's disease. Molecular docking studies suggested that this compound might be a promising candidate for developing treatments for these diseases (Missioui et al., 2022).

Solvatochromism and Molecular Interactions

Krivoruchka et al. (2004) studied the solvatochromism of N-(4-Methyl-2-nitrophenyl)acetamide. Their research provided insights into how this compound forms complexes with solvents, influenced by factors like temperature and phase state (Krivoruchka et al., 2004).

Cancer Chemoprevention

Research by Boone et al. (1990) identified compounds with chemopreventive activity in animal models, which could include derivatives of this compound. This study highlights the potential role of these compounds in preventing various types of cancer (Boone et al., 1990).

Eigenschaften

IUPAC Name

N-(4-methyl-3-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-10-6-7-11(8-15(10)21(24)25)18-16(22)9-14-17(23)20-13-5-3-2-4-12(13)19-14/h2-8,14,19H,9H2,1H3,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUNYQZWEYGYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.